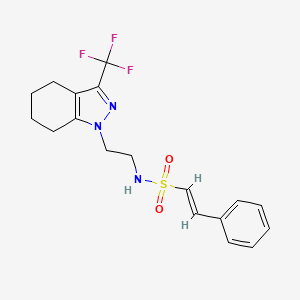
(E)-2-phenyl-N-(2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)ethenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-2-phenyl-N-(2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)ethenesulfonamide is a useful research compound. Its molecular formula is C18H20F3N3O2S and its molecular weight is 399.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mecanismo De Acción
Mode of Action
The mode of action would depend on the specific biological target of the compound. The trifluoromethyl group is often used in medicinal chemistry to increase the stability and lipophilicity of a compound , which could enhance its interaction with hydrophobic pockets in proteins.
Pharmacokinetics
The trifluoromethyl group can increase the stability and lipophilicity of a compound , which could potentially enhance its absorption and distribution within the body.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For example, the trifluoromethyl group is known to increase the stability of compounds, which could make the compound more resistant to metabolic degradation .
Actividad Biológica
The compound (E)-2-phenyl-N-(2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)ethenesulfonamide is a novel sulfonamide derivative with potential biological activities. This article reviews its biological activity based on diverse research findings and case studies, focusing on its antiprotozoal properties and structure-activity relationships (SAR).
Chemical Structure
The compound can be represented by the following chemical structure:
Biological Activity Overview
Recent studies have highlighted the biological activity of indazole derivatives, particularly those substituted with trifluoromethyl groups. The compound has shown promising results in various biological assays.
Antiprotozoal Activity
Research indicates that compounds similar to this compound exhibit significant antiprotozoal activity against pathogens such as Entamoeba histolytica, Giardia intestinalis, and Trichomonas vaginalis.
Key Findings:
- Potency : The compound demonstrated IC50 values lower than 0.050 µM against E. histolytica and G. intestinalis, indicating high potency compared to standard treatments .
- Structure-Activity Relationships : Substitution patterns on the indazole scaffold significantly affect biological activity. For instance, the presence of electron-withdrawing groups at the 2-phenyl ring enhances antiprotozoal activity .
Case Studies
Several studies have investigated the biological effects of similar compounds:
- Study on Indazole Derivatives :
- SAR Analysis :
Data Tables
The following table summarizes key findings from various studies regarding the biological activity of related compounds:
| Compound | Target Pathogen | IC50 (µM) | Structural Features |
|---|---|---|---|
| Compound 1 | E. histolytica | <0.050 | Methoxycarbonyl substitution |
| Compound 2 | G. intestinalis | <0.050 | 4-Chlorophenyl substitution |
| Compound 3 | T. vaginalis | <0.100 | Trifluoromethyl group |
Propiedades
IUPAC Name |
(E)-2-phenyl-N-[2-[3-(trifluoromethyl)-4,5,6,7-tetrahydroindazol-1-yl]ethyl]ethenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20F3N3O2S/c19-18(20,21)17-15-8-4-5-9-16(15)24(23-17)12-11-22-27(25,26)13-10-14-6-2-1-3-7-14/h1-3,6-7,10,13,22H,4-5,8-9,11-12H2/b13-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWFFZTWWMKHCPE-JLHYYAGUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NN2CCNS(=O)(=O)C=CC3=CC=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC2=C(C1)C(=NN2CCNS(=O)(=O)/C=C/C3=CC=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20F3N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













